(E)-3-(苯并[d][1,3]二氧杂环-5-基)-1-(4-(6-(吡啶-3-基)嘧啶-3-基)哌嗪-1-基)丙-2-烯-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C23H21N5O3 and its molecular weight is 415.453. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物开发中的杂环化合物
杂环化合物,尤其是那些含有吡啶、嘧啶和哌嗪环的化合物,由于其多样的药理活性,在药物开发中引起了极大的兴趣。例如,含有吡啶嘧啶衍生物的化合物已显示出广泛的生物活性,包括抗肿瘤、抗菌、镇痛和利尿活性。这些衍生物已被确定为各种酶和受体的选择性抑制剂,表明它们在为多种疾病开发靶向疗法方面具有潜力 (Anna Wojcicka 和 Anna Nowicka-Zuchowska,2018)。
针对特定受体和酶
具有哌嗪和吡啶部分的化合物因其对特定受体和酶的亲和力而被探索,有助于理解和治疗中枢神经系统疾病、癌症和传染病。例如,对二肽基肽酶 IV (DPP IV) 抑制剂的研究(包括哌嗪和吡啶基团)突出了为 2 型糖尿病开发治疗方法的持续努力,通过调节影响胰岛素分泌的酶活性 (Laura Mendieta、T. Tarragó、E. Giralt,2011)。
抗菌和抗真菌应用
寻找新的抗菌和抗真菌剂也利用了杂环化合物,研究确定了设计新疗法的潜在支架。例如,对苯并恶嗪类化合物作为植物防御代谢产物的研究表明,这些化合物作为抗菌支架的潜力,表明了一条基于天然杂环结构开发新抗菌剂的途径 (Wouter J. C. de Bruijn、H. Gruppen、J. Vincken,2018)。
属性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c29-23(8-4-17-3-6-20-21(14-17)31-16-30-20)28-12-10-27(11-13-28)22-7-5-19(25-26-22)18-2-1-9-24-15-18/h1-9,14-15H,10-13,16H2/b8-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRSOLPAKSTQSH-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C(=O)C=CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。